molecular formula C10H6I2 B1618286 2,6-Diiodonaphthalene CAS No. 36316-88-8

2,6-Diiodonaphthalene

Cat. No.: B1618286
CAS No.: 36316-88-8
M. Wt: 379.96 g/mol
InChI Key: JEVDBSPYZIVTGM-UHFFFAOYSA-N
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Description

2,6-Diiodonaphthalene is a chemical compound with the CAS Number: 36316-88-8. It has a molecular weight of 379.97 and its IUPAC name is this compound . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H6I2 . The InChI code for this compound is 1S/C10H6I2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H .


Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It has a molecular weight of 379.97 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis Methods

Research has been conducted on the synthesis of diiodonaphthalene derivatives, including 2,3-diiodonaphthalene and 2-bromo-3-iodonaphthalene. These compounds were synthesized in two steps involving iodination and retro Diels-Alder reaction combined with sublimation (Hellberg, Allared, & Pelcman, 2003).

Catalysis and Chemical Production

2,6-Diiodonaphthalene derivatives are significant in catalysis and chemical production. For instance, metal-loaded beta zeolite catalysts have been used for the methylation of 2-methylnaphthalene to produce 2,6-dimethylnaphthalene, a chemical important for the production of polyethylene naphthalate and polybutylene naphthalate (Güleç, Sher, & Karaduman, 2018).

Thermodynamic and Fluorescence Properties

The thermodynamic stability and fluorescence properties of certain 2,6-alkyl naphthalenes have been studied. This includes the examination of vapor pressures, enthalpies of combustion, and fluorescence spectroscopy measurements of these compounds (Santos et al., 2016).

Oxidative Conversion Processes

The oxidative conversion of alkyl naphthalenes, such as 2,6-diisopropylnaphthalene, to carboxylic acids using hot pressurised water has been investigated. This process is essential for producing special polymers like polyethylene-naphthalate (Martin et al., 2008).

Purification Techniques

Purification methods have been developed for 2,6-diisopropylnaphthalene, a precursor of important monomers like 2,6-naphthalene dicarboxylic acid. These methods include static melt crystallization for purifying it from isomeric mixtures (Tian, Jia, Zhao, & Hu, 2007).

Molecular Sieve Applications

Research has also focused on the use of molecular sieves for environmentally friendly acylation of 2-methylnaphthalene. This process involves using acid-modified Hβ molecular sieves for synthesizing β,β-methylacylnaphthalene, a precursor for polyethylene 2,6-naphthalene dicarboxylate (Sun et al., 2022).

Mechanism of Action

The mechanism of action for 2,6-Diiodonaphthalene is not specified in the search results. The mechanism of action generally refers to how a compound interacts with biological systems, which is more relevant for drugs or bioactive compounds .

Safety and Hazards

The safety information for 2,6-Diiodonaphthalene indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

For more detailed information, please refer to the relevant peer-reviewed papers .

Properties

IUPAC Name

2,6-diiodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6I2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVDBSPYZIVTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189851
Record name 2,6-Diiodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36316-88-8
Record name 2,6-Diiodonaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036316888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diiodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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